

Technical Guide: CAS 14235-77-9 (3-Hydroxymethylcatechol)

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 3-(Hydroxymethyl)pyrocatechol

CAS No.: 14235-77-9

Cat. No.: B088082

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Target Audience: Medicinal Chemists, Microbiologists, and Process Development Scientists.

Executive Summary

CAS Number 14235-77-9, chemically identified as 3-(hydroxymethyl)benzene-1,2-diol (or 3-hydroxymethylcatechol), represents a pivotal shift in the design of anti-infective glycomimetics. Unlike traditional carbohydrate-based inhibitors, this small molecule acts as a high-affinity, non-carbohydrate antagonist of the *Pseudomonas aeruginosa* lectin LecA (PA-IL).

By mimicking the calcium-coordination geometry of galactose, 3-(hydroxymethyl)benzene-1,2-diol effectively disrupts bacterial biofilm formation and adhesion. This guide provides an exhaustive technical analysis of its physicochemical properties, a validated synthesis workflow, and its mechanistic role in disrupting Gram-negative bacterial pathogenesis.

Chemical Identity & Physicochemical Properties

Nomenclature & Identification

Parameter	Detail
CAS Number	14235-77-9
IUPAC Name	3-(Hydroxymethyl)benzene-1,2-diol
Synonyms	3-Hydroxymethylcatechol; 3-Hydroxymethylpyrocatechol; 2,3-Dihydroxybenzyl alcohol
Molecular Formula	C ₇ H ₈ O ₃
Molecular Weight	140.14 g/mol
SMILES	<chem>OC1=C(O)C(CO)=CC=C1</chem>

Physical Properties & Stability

Property	Value / Characteristic	Critical Handling Note
Appearance	White to off-white crystalline solid	Rapidly oxidizes to a pink/brown quinone upon air exposure.
Solubility	Soluble in Water, MeOH, EtOH, THF	High polarity due to tri-functional oxygenation.
Melting Point	104–106 °C	Sharp melting point indicates high purity; broad range suggests oxidation.
pKa	~9.2 (Phenolic OH)	First deprotonation facilitates metal coordination (e.g., Ca ²⁺).
Stability	Air and Light Sensitive	MUST be stored under Argon/Nitrogen at -20°C.

Synthesis & Process Chemistry

Retrosynthetic Analysis

The most robust synthetic route avoids the direct formylation of catechol, which suffers from poor regioselectivity (favoring the para-isomer). Instead, a "Demethylation-Reduction" strategy starting from the commercially available o-Vanillin ensures exclusive regiocontrol at the 3-position.

Validated Synthesis Protocol

Step 1: Regioselective Demethylation

Transformation of o-Vanillin to 2,3-Dihydroxybenzaldehyde.

- Reagents: Aluminum Chloride (AlCl_3), Sodium Iodide (NaI), Acetonitrile (MeCN).[1]
- Mechanism: The AlCl_3/NaI system generates a transient aluminum enolate-like complex, facilitating the cleavage of the methyl ether bond under mild conditions compared to BBr_3 .

Protocol:

- Charge a flame-dried reaction vessel with o-Vanillin (1.0 eq) and Acetonitrile (0.5 M) under N_2 atmosphere.
- Cool to 0°C . Add AlCl_3 (1.2 eq) and NaI (3.0 eq) sequentially.
- Allow the mixture to warm to ambient temperature, then reflux at 80°C for 18 hours.
- Quench: Cool to RT and carefully quench with dilute HCl (1M) to disrupt the Aluminum-catechol complex.
- Workup: Extract with Ethyl Acetate (3x). Wash combined organics with saturated Sodium Thiosulfate (to remove Iodine) and Brine.
- Purification: Recrystallize from Toluene or purify via flash chromatography (Hexane:EtOAc) to yield 2,3-Dihydroxybenzaldehyde (Yellow solid).

Step 2: Chemoselective Reduction

Transformation of 2,3-Dihydroxybenzaldehyde to 3-(Hydroxymethyl)benzene-1,2-diol.

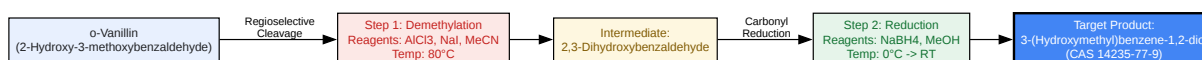
- Reagents: Sodium Borohydride (NaBH_4), Methanol (MeOH).[2]

- Rationale: NaBH₄ is preferred over LiAlH₄ to avoid deprotonation/complexation issues with the phenolic protons that could complicate the workup.

Protocol:

- Dissolve 2,3-Dihydroxybenzaldehyde (1.0 eq) in anhydrous MeOH (0.3 M).
- Cool to 0°C in an ice bath.
- Add NaBH₄ (1.5 eq) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.
- Stir at 0°C for 1 hour, then warm to RT and monitor by TLC (disappearance of aldehyde spot).
- Quench: Add Acetone (2 mL) to consume excess hydride, then concentrate in vacuo.
- Workup: Dissolve residue in minimal water, acidify to pH 5 with 1M HCl, and extract with EtOAc.
- Isolation: Dry over Na₂SO₄ and concentrate. The product is prone to oxidation; immediate use or storage under Argon is recommended.

Synthesis Workflow Diagram



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Caption: Two-step chemo-enzymatic synthesis pathway ensuring regiochemical fidelity at the 3-position.

Biological Mechanism: LecA Inhibition[4][5]

The Clinical Problem: Biofilms

Pseudomonas aeruginosa employs the lectin LecA to bind galactose residues on host cells and exopolysaccharides, acting as a "molecular glue" for biofilm formation. Traditional carbohydrate

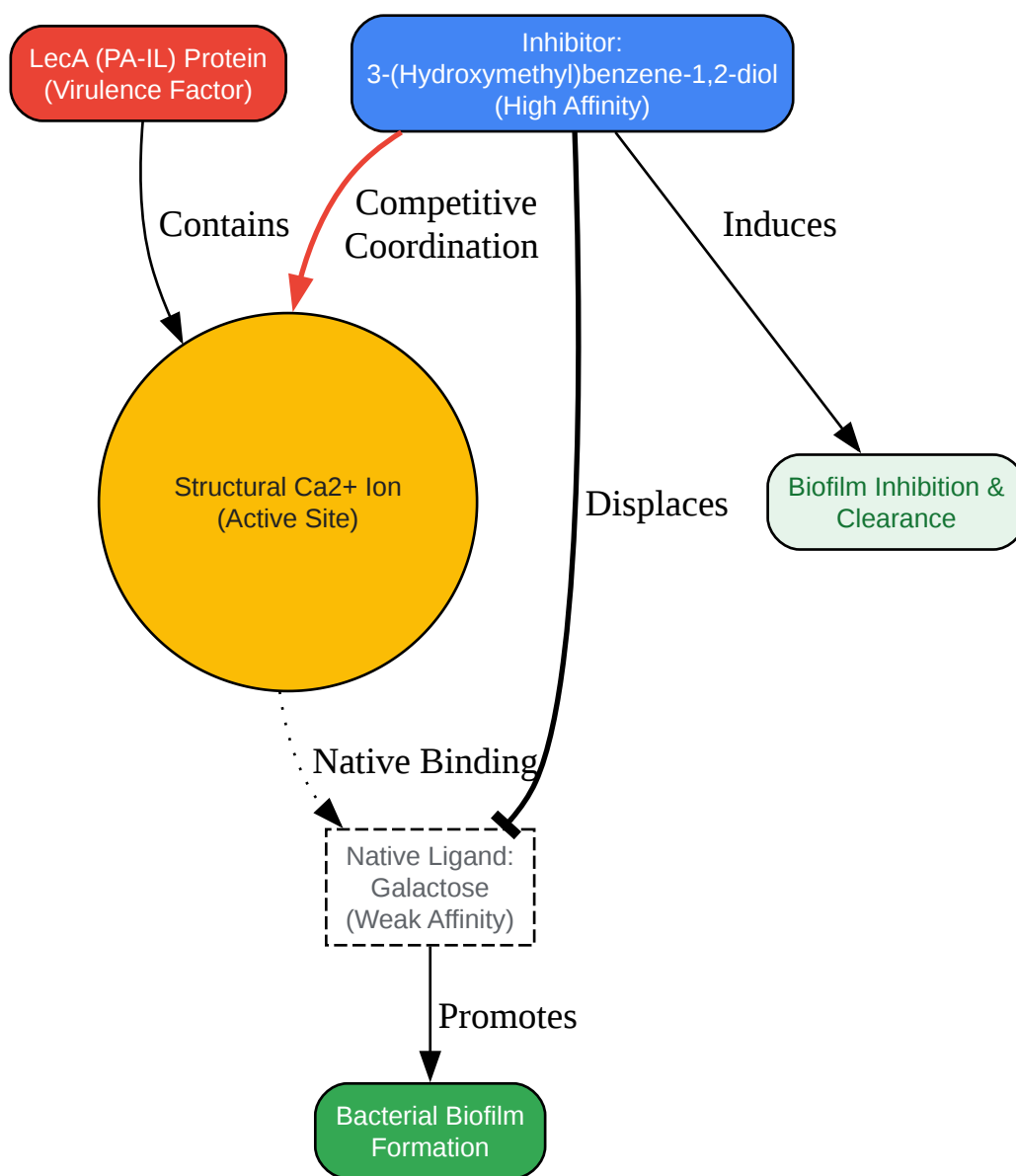
inhibitors (e.g., Galactose) have low affinity ($K_d \sim 30 \mu\text{M}$) and poor pharmacokinetic properties.

The Solution: Metal-Coordination Mimicry

CAS 14235-77-9 functions as a glycomimetic not by structural homology to the sugar ring, but by mimicking the electronic coordination state.

- Mechanism: The vicinal hydroxyl groups (catechol motif) of 14235-77-9 coordinate the Calcium ion (Ca^{2+}) present in the LecA binding site.
- Affinity: This coordination bond is stronger than the native sugar- Ca^{2+} interaction, effectively displacing galactose and inhibiting biofilm architecture.
- Advantage: Being a non-carbohydrate, it offers improved metabolic stability and potential for oral bioavailability.

Mechanism of Action Diagram



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Caption: Competitive displacement of Galactose by 3-(Hydroxymethyl)catechol via Ca²⁺ coordination at the LecA active site.

Analytical Characterization

To validate the synthesis of CAS 14235-77-9, the following analytical parameters must be met.

1H-NMR (400 MHz, MeOD)

Shift (δ ppm)	Multiplicity	Integration	Assignment
6.70 - 6.85	Multiplet	3H	Aromatic protons (C4-H, C5-H, C6-H)
4.65	Singlet	2H	Benzylic Methylene (-CH ₂ -OH)
4.90	Broad Singlet	-	Hydroxyl protons (Exchangeable)

HPLC System Suitability

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 μ m).
- Mobile Phase: Gradient 5% -> 95% Acetonitrile in Water (+0.1% Formic Acid).
- Detection: UV @ 280 nm (Catechol absorption).
- Retention Time: Expect early elution (approx. 3-5 min) due to high polarity compared to starting material (o-Vanillin).

References

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